molecular formula C14H22N2O4S B513285 2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941002-64-8

2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513285
CAS No.: 941002-64-8
M. Wt: 314.4g/mol
InChI Key: XBEMHHSVISACGY-UHFFFAOYSA-N
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Description

2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine-derived compound featuring a sulfonyl-linked 4-methoxy-3-methylphenyl group and a terminal ethanol moiety. Its molecular formula is C₁₃H₂₀N₂O₄S (molecular weight: 300.37 g/mol), and it is typically stored under dry conditions at 2–8°C .

Properties

IUPAC Name

2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-12-11-13(3-4-14(12)20-2)21(18,19)16-7-5-15(6-8-16)9-10-17/h3-4,11,17H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMHHSVISACGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen

Biological Activity

2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonyl group, and a methoxy-substituted phenyl moiety. The structural formula can be represented as follows:

C16H22N2O3S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure suggests various interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The piperazine moiety is known for modulating serotonin and dopamine receptors, which may be beneficial in treating neurological disorders such as depression and anxiety . Additionally, the sulfonyl group is believed to enhance the compound's binding affinity to these receptors, potentially increasing its efficacy.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Neurotransmitter Modulation : The interaction with serotonin and dopamine receptors suggests potential use in treating mood disorders.
  • Antibacterial Activity : Preliminary studies have shown that related compounds with similar structures possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Study 1: Neurotransmitter Interaction

In a study investigating the effects of similar piperazine derivatives on neurotransmitter systems, it was found that modifications to the piperazine core significantly affected receptor binding affinities. The presence of methoxy and sulfonyl groups was correlated with increased potency at serotonin receptors .

Study 2: Antibacterial Screening

Another study evaluated the antibacterial efficacy of compounds structurally similar to this compound. Results indicated moderate to strong activity against specific bacterial strains, suggesting that the sulfonamide functionality could play a role in enhancing antibacterial properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
Compound A Structure ALacks ethanol moietyModerate AChE inhibition
Compound B Structure BContains different substituentsStrong antibacterial activity
Compound C Structure CVariation in piperazine substituentsNeurotransmitter modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol and its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound (Target) 4-Methoxy, 3-methyl C₁₃H₂₀N₂O₄S 300.37 Moderate lipophilicity; electron-donating groups may enhance receptor affinity .
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol 4-Chloro, 3-methyl C₁₃H₁₉ClN₂O₃S 318.82 Chloro group increases electronegativity, potentially enhancing binding to targets .
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol 3-Bromo C₁₂H₁₆BrN₂O₃S 357.24 Bromine’s steric bulk and electronegativity may reduce solubility but improve stability .
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol 4-Chloro C₁₂H₁₆ClN₂O₃S 302.78 Lacks 3-methyl group; reduced steric hindrance may improve binding kinetics .
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol 4-Methoxy C₁₃H₂₀N₂O₄S 300.37 Absence of 3-methyl group simplifies synthesis; methoxy enhances electron donation .

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy): The target compound’s 4-methoxy group may enhance interactions with electron-deficient biological targets (e.g., enzyme active sites) compared to chloro/bromo analogs .

Steric Considerations :

  • The 3-methyl group in the target compound introduces steric hindrance, which could limit off-target interactions while slightly reducing binding efficiency compared to the 4-chloro analog .

Synthetic Accessibility :

  • Synthesis of these compounds typically involves sulfonylation of piperazine followed by nucleophilic substitution (e.g., with bromoacetyl chloride) . The target compound’s 4-methoxy-3-methylphenyl group may require multi-step protection/deprotection strategies compared to simpler analogs .

Safety and Handling :

  • Most analogs, including the target compound, are classified as irritants, necessitating standard laboratory precautions (gloves, ventilation) .

Research Findings and Pharmacological Potential

  • Antiproliferative Activity : Piperazine sulfonamides with halogen substituents (e.g., chloro, bromo) have shown moderate antiproliferative effects in cancer cell lines, likely via tubulin inhibition or DNA intercalation . The target compound’s methoxy group may modulate these effects by altering electron density.
  • Receptor Binding: Piperazine-ethanol derivatives are known to interact with serotonin (5-HT) and dopamine receptors. The target compound’s sulfonyl group could enhance selectivity for specific receptor subtypes .

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